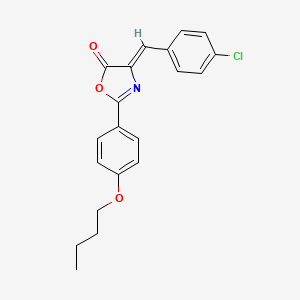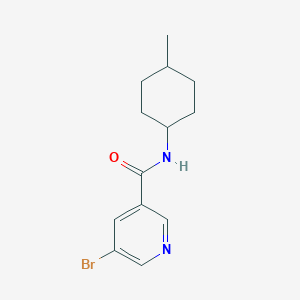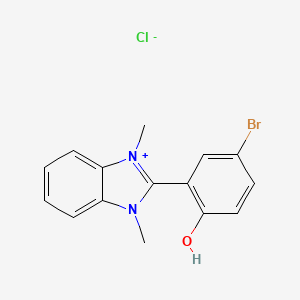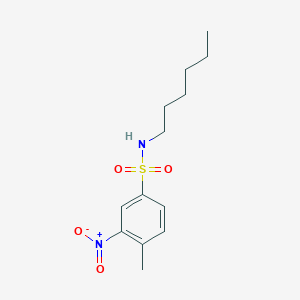
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BCB, is a chemical compound that has attracted attention due to its potential use in various scientific research applications. BCB is a type of oxazole derivative, which is a class of compounds known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its versatility in different scientific research applications. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit various biological activities, making it a suitable compound for studying different biological processes. However, one limitation of using 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential toxicity. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of research is the development of new drugs based on the structure of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs for the treatment of these diseases. Another area of research is the optimization of the synthesis method of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one to achieve higher yields and purity. This would make 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one more accessible for scientific research and potentially for industrial applications. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one and its potential toxicity, which would help to determine its suitability for different scientific research applications.
Métodos De Síntesis
The synthesis of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-butoxyaniline with 4-chlorobenzaldehyde in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then cyclized with oxalic acid in the presence of acetic anhydride to yield 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. The synthesis method of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific research applications, such as in the development of new drugs and materials. 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. The unique structure of 2-(4-butoxyphenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one allows for its versatile use in different scientific research applications.
Propiedades
IUPAC Name |
(4Z)-2-(4-butoxyphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-12-24-17-10-6-15(7-11-17)19-22-18(20(23)25-19)13-14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOFLVHZCANYES-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(5-chloro-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4972568.png)
![6-bromo-4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4972586.png)
![ethyl 2-amino-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4972591.png)
![1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4972602.png)
![6-(4-isopropylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972608.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-iodophenyl)acetamide](/img/structure/B4972617.png)

![2-{[(3-chloro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4972636.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)

![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)


![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)